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Compound of Interest

Compound Name: Chimonanthine

Cat. No.: B1196302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the natural alkaloid (-)-Chimonanthine. The information presented herein is curated from

various scientific sources and is intended to serve as a valuable resource for researchers

engaged in natural product chemistry, pharmacology, and drug development.

Introduction to (-)-Chimonanthine
(-)-Chimonanthine is a dimeric indole alkaloid belonging to the calycanthaceous family of

natural products. It has been isolated from various plant species, including those of the

Chimonanthus and Idiospermum genera. The complex polycyclic structure of (-)-

Chimonanthine, featuring a C₂-symmetrical scaffold with multiple stereocenters, has made it a

subject of interest for structural elucidation, total synthesis, and biological activity studies.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy are crucial for its identification and characterization.

Spectroscopic Data
The following sections present the available quantitative spectroscopic data for (-)-

Chimonanthine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

like (-)-Chimonanthine, providing detailed information about the carbon-hydrogen framework.

The data is typically acquired in deuterated chloroform (CDCl₃).

¹H-NMR Spectroscopic Data of (-)-Chimonanthine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not fully

available in a

consolidated source

¹³C-NMR Spectroscopic Data of (-)-Chimonanthine

Chemical Shift (δ) ppm Carbon Type Assignment

Data not fully available in a

consolidated source

Note: While numerous studies report the use of ¹H and ¹³C NMR for the characterization of (-)-

Chimonanthine, a complete and unambiguously assigned dataset is not readily available in

publicly accessible literature. Researchers are advised to consult specialized databases or the

supporting information of relevant synthetic or isolation papers for more detailed data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Mass Spectrometric Data of (-)-Chimonanthine
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Parameter Value Source

Molecular Formula C₂₂H₂₆N₄ PubChem[1]

Molecular Weight 346.5 g/mol PubChem[1]

Exact Mass 346.21574685 Da PubChem[1]

Major Fragment Ions (m/z)

172 Top Peak

173 2nd Highest Peak

130 3rd Highest Peak

Note: The fragmentation pattern is characteristic and can be used for identification purposes in

complex mixtures.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing

information about the presence of specific functional groups.

Infrared (IR) Spectroscopic Data of (-)-Chimonanthine

Wavenumber (cm⁻¹) Bond Functional Group

Specific data for (-)-

Chimonanthine is not readily

available.

Note: For a molecule with the structure of (-)-Chimonanthine, one would expect to observe

characteristic absorption bands for C-H stretching (aromatic and aliphatic), N-H stretching (if

present as a secondary amine), C-N stretching, and C=C stretching (aromatic).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

natural products like (-)-Chimonanthine. Specific parameters may vary depending on the
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instrumentation and the specific requirements of the analysis.

Sample Preparation
(-)-Chimonanthine is typically isolated from its natural sources (e.g., seeds and leaves of

Chimonanthus praecox) through solvent extraction followed by chromatographic purification

techniques such as column chromatography and High-Performance Liquid Chromatography

(HPLC). The purified compound is then dried to remove any residual solvents before

spectroscopic analysis.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300, 500, or 600 MHz) is used.

Solvent: The sample is typically dissolved in deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D

NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with

an appropriate ionization source is used. Electrospray ionization (ESI) is a common

technique for this class of compounds.

Sample Introduction: The purified sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion and

in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate

(e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis of Natural
Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like (-)-Chimonanthine.
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Caption: Workflow for the Isolation and Spectroscopic Characterization of (-)-Chimonanthine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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